

Application Notes for GSK-7975A in Whole-Cell Patch Clamp Experiments

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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B10787342

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Introduction

GSK-7975A is a potent and selective inhibitor of Ca^{2+} Release-Activated Ca^{2+} (CRAC) channels.[1] CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental Ca^{2+} signaling process in numerous cell types. The channels are composed of ORAI protein subunits (ORAI1, ORAI2, and ORAI3) in the plasma membrane, which are activated by the endoplasmic reticulum (ER) Ca^{2+} sensor, STIM1.[1][2] Upon depletion of Ca^{2+} from the ER, STIM1 aggregates and translocates to ER-plasma membrane junctions where it directly interacts with and activates ORAI channels, leading to Ca^{2+} influx.[3][4] **GSK-7975A** is a valuable tool compound for investigating the physiological and pathological roles of CRAC channels and SOCE.

Mechanism of Action

GSK-7975A inhibits CRAC channels by acting downstream of the STIM1-ORAI1 interaction. FRET experiments have shown that the compound does not disrupt STIM1 oligomerization or the coupling between STIM1 and ORAI1. Instead, it is thought to act directly on the ORAI channel pore, potentially through an allosteric effect on the selectivity filter. This mode of action differentiates it from agents that interfere with the upstream activation machinery. **GSK-7975A** has been shown to inhibit ORAI1 and ORAI3-mediated currents, and while highly selective, it can also inhibit other channels like TRPV6 at similar concentrations.

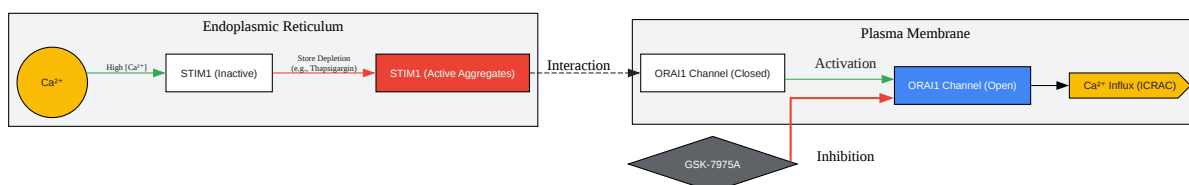
Quantitative Data: Potency and Efficacy of GSK-7975A

The following table summarizes the key quantitative parameters for **GSK-7975A**'s inhibitory effects in various experimental settings.

Parameter	Cell Type / Condition	Value	Reference
IC ₅₀	ORAI1/STIM1 currents in HEK293 cells	~4.0 μ M	
IC ₅₀	ORAI3-mediated currents in HEK293 cells	3.8 μ M	
IC ₅₀	Thapsigargin-induced Ca ²⁺ influx in RBL-2H3 cells	0.8 \pm 0.1 μ M	
Effective Concentration	Complete inhibition of ORAI1 currents	10 μ M	
Effective Concentration	50% inhibition of 2-APB activated ORAI3 currents	50 μ M	
Effective Concentration	Full inhibition of 2-APB activated ORAI3 currents	100 μ M	
Onset of Inhibition (t _{1/2})	ORAI1 currents in HEK293 cells (at 10 μ M)	75 - 100 s	

Signaling Pathway and Inhibition by GSK-7975A

The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the point of intervention by **GSK-7975A**.



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CRAC channel activation and inhibition by **GSK-7975A**.

Experimental Protocols

This section provides a detailed methodology for using **GSK-7975A** in whole-cell patch clamp experiments to measure CRAC currents (ICRAC).

Part 1: Materials and Reagents

- Cell Culture: HEK293 or RBL-2H3 cells cultured on glass coverslips.
- Electrophysiology Rig:
 - Inverted microscope
 - Micromanipulator
 - Patch clamp amplifier (e.g., Axopatch 200B)
 - Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP)
 - Vibration isolation table

- Faraday cage
- Perfusion system
- Glass Pipettes: Borosilicate glass capillaries, pulled to a resistance of 3-7 MΩ when filled with intracellular solution.
- Reagents:
 - **GSK-7975A** (CAS No: 1253186-56-9)
 - Dimethyl sulfoxide (DMSO)
 - Thapsigargin or Cyclopiazonic Acid (CPA) for store depletion
 - Reagents for extracellular and intracellular solutions (see below)

Part 2: Solution Preparation

- **GSK-7975A** Stock Solution:
 - Prepare a 10 mM stock solution of **GSK-7975A** in 100% DMSO.
 - Store aliquots at -20°C or -80°C. The final DMSO concentration in the recording solution should be kept low (e.g., ≤0.1%) to avoid off-target effects.
- Extracellular (Bath) Solution (Example):
 - 130 mM NaCl
 - 4.5 mM KCl
 - 20 mM CaCl₂
 - 10 mM TEA-Cl (Tetraethylammonium chloride)
 - 10 mM D-glucose
 - 5 mM HEPES

- Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution for Passive Store Depletion:
 - 150 mM Cs-methanesulfonate
 - 20 mM BAPTA (a high concentration to chelate intracellular Ca^{2+} and passively deplete ER stores)
 - 8 mM MgCl_2
 - 10 mM HEPES
 - Adjust pH to 7.2 with CsOH. Filter solution (0.2 μm) before use.

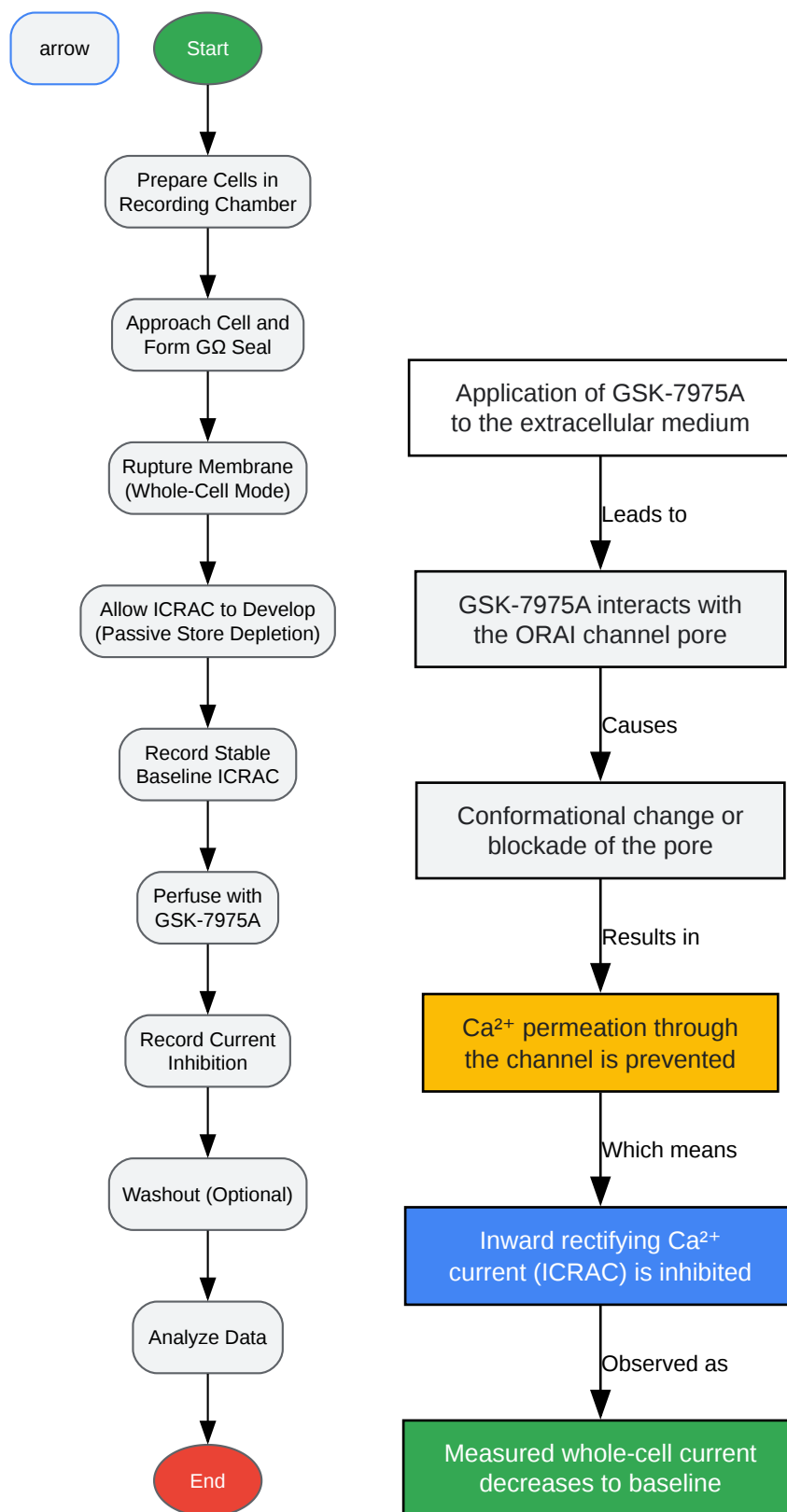
Part 3: Experimental Procedure

- Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Begin perfusing the chamber with the standard extracellular solution at a rate of ~1.5 mL/min.
- Pipette Preparation: Fill a pulled glass pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.
- Obtaining a G Ω Seal:
 - Mount the pipette in the holder and apply light positive pressure.
 - Under visual guidance, lower the pipette and approach a target cell.
 - Once the pipette touches the cell membrane (a small dimple may appear), release the positive pressure to facilitate the formation of a high-resistance (G Ω) seal.
- Achieving Whole-Cell Configuration:
 - After a stable G Ω seal is formed, apply brief, gentle suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular access to the cell's interior.

- Activating and Recording ICRAAC:
 - Upon break-in, the BAPTA in the pipette solution will diffuse into the cell and chelate intracellular Ca^{2+} , leading to the passive depletion of ER stores and subsequent activation of CRAC channels. This current develops over several minutes.
 - Set the amplifier to voltage-clamp mode with a holding potential of 0 mV or +30 mV.
 - Apply a voltage protocol to elicit currents. A common protocol is a 100 ms voltage step to -100 mV followed by a 100 ms ramp from -100 mV to +100 mV, repeated every 1-5 seconds. ICRAAC is characterized by its strong inward rectification.
- Application of **GSK-7975A**:
 - Once a stable ICRAAC is recorded, switch the perfusion system to an extracellular solution containing the desired concentration of **GSK-7975A** (e.g., 10 μM for maximal inhibition).
 - Continuously record the current to observe the inhibition. Note that the onset of inhibition by **GSK-7975A** is relatively slow ($t_{1/2}$ of 75-100 s).
- Data Analysis:
 - Measure the current amplitude at a negative potential (e.g., -100 mV) over time.
 - Plot the current amplitude against time to visualize the baseline current, development of ICRAAC, and the inhibitory effect of **GSK-7975A**.
 - Calculate the percentage of inhibition by comparing the steady-state current in the presence of **GSK-7975A** to the stable ICRAAC before drug application.

Visualized Experimental Workflow

The diagram below outlines the key steps in a whole-cell patch clamp experiment to test the effect of **GSK-7975A**.



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